![molecular formula C9H8N2O2 B6324868 Pyrazolo[1,5-a]pyridine-2-acetic acid CAS No. 1279821-25-8](/img/structure/B6324868.png)

Pyrazolo[1,5-a]pyridine-2-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

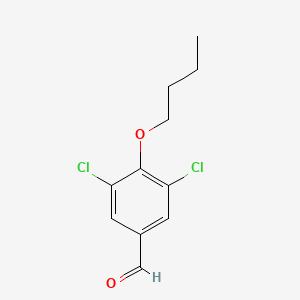

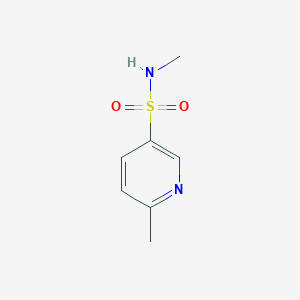

Pyrazolo[1,5-a]pyridine-2-acetic Acid is a chemical compound with the CAS Number: 1279821-25-8 and a molecular weight of 176.17 . It is a white to grey solid at room temperature .

Synthesis Analysis

Pyrazolo[1,5-a]pyridine derivatives have been synthesized using simpler and greener methodologies . The synthesis involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .Molecular Structure Analysis

The molecular structure of Pyrazolo[1,5-a]pyridine-2-acetic Acid is represented by the linear formula C9H8N2O2 . It contains a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyridine derivatives have demonstrated diverse and valuable synthetical, biological, and photophysical properties . These variations give the pyrazoles the ability to form more complex structures with various relevant examples .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyridine-2-acetic Acid is a white to grey solid at room temperature . It has a molecular weight of 176.17 .Wissenschaftliche Forschungsanwendungen

Fluorescent Molecules

Pyrazolo[1,5-a]pyrimidines-based fluorophores have been identified as strategic compounds for optical applications . They have simpler and greener synthetic methodology and tunable photophysical properties . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Bioimaging Applications

These compounds have been used in bioimaging applications . They have been used to study organic light-emitting devices and bio-macromolecular interactions .

Sensing Applications

Pyrazolo[1,5-a]pyrimidines have been used in ionic or molecular sensing . They have been used to exploit the beneficial properties of such materials that can raise our standard of living .

Biological Applications

Pyrazolo[1,5-a]pyrimidines have received major attention in biological applications, with the cancer therapeutics field being the most attractive area . They have been used as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) .

Synthesis of Relevant Chemicals

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Drug Development

Pyrazolo-pyrimidines and related heterocyclic compounds have a wide range of applications in medicine and agriculture . Their ability to mimic the structural features of biogenic purines makes them promising candidates for drug development .

Anticancer Drugs

Apart from the more classical pyrimidine ring, the currently most promising scaffold is one containing a pyrazolopyridine, which has been used in diverse biologically and pharmaceutically active molecules including anticancer drugs .

Diuretic and Antiherpetic Drugs

Pyrazolopyridine has been used in diuretic and antiherpetic drugs, demonstrating the versatility of this core .

Wirkmechanismus

Target of Action

Pyrazolo[1,5-a]pyridine-2-acetic acid is a member of the pyrazolo[1,5-a]pyrimidines (PPs) family . These compounds have been identified as strategic for optical applications . .

Mode of Action

It’s known that the electron-donating groups (edgs) at position 7 on the fused ring of pps improve both the absorption and emission behaviors . This suggests that the compound may interact with its targets through these EDGs, leading to changes in the targets’ optical properties.

Biochemical Pathways

Pps have been used as tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials , suggesting that they may interact with various biochemical pathways.

Result of Action

Pps bearing simple aryl groups allow good solid-state emission intensities . This suggests that the compound may have significant effects on the optical properties of the cells it interacts with.

Action Environment

The action of Pyrazolo[1,5-a]pyridine-2-acetic acid can be influenced by environmental factors. For instance, the stability of PPs under exposure to extreme pH has been studied . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of its environment.

Safety and Hazards

The safety data sheet for Pyrazolo[1,5-a]pyridine-2-acetic Acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has potential risks including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Zukünftige Richtungen

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Eigenschaften

IUPAC Name |

2-pyrazolo[1,5-a]pyridin-2-ylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-9(13)6-7-5-8-3-1-2-4-11(8)10-7/h1-5H,6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSLGXZIFPDADL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NN2C=C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-a]pyridine-2-acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![12H-Benzofuro[3,2-a]carbazole](/img/structure/B6324797.png)

![4-[(3-Methoxyphenoxy)methyl]benzonitrile](/img/structure/B6324837.png)